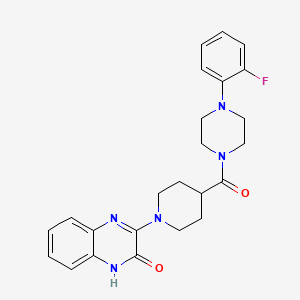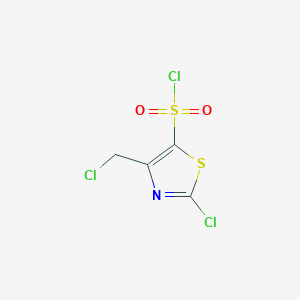![molecular formula C13H20N2O4 B2963232 Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1312815-06-7](/img/structure/B2963232.png)
Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Descripción general
Descripción
Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate: is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom. The presence of the tert-butyl group and the dioxo functionality in its structure makes it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8,10-dioxo-2,7-diazaspiro[45]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels. The choice of solvents and catalysts can significantly impact the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The dioxo functionality in the compound can be further oxidized to introduce additional oxygen-containing groups.
Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl 8,10-dioxo-2,7-diazaspiro[45]decane-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features can be exploited to design molecules that interact with specific biological targets, aiding in the development of new therapeutic agents.
Medicine: In medicinal chemistry, tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate can be used as a building block for the synthesis of drug candidates. Its ability to undergo various chemical transformations makes it a valuable precursor in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound finds applications in the chemical industry, where it is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for use in a range of industrial processes.
Mecanismo De Acción
The mechanism by which tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Tert-butyl 6,8-dioxo-2,9-diazaspiro[4.5]decane-2-carboxylate
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Uniqueness: Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific arrangement of functional groups and the presence of the tert-butyl ester. This arrangement provides distinct reactivity patterns and stability compared to similar compounds, making it a valuable tool in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 6,8-dioxo-2,9-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-10(17)6-9(13)16/h4-8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCRPJXQMHUCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2963149.png)



![6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963153.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2963154.png)

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)
![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2963163.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2963165.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2963169.png)

